molecular formula C17H18N2O3S B14484897 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- CAS No. 65240-93-9

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-

Katalognummer: B14484897
CAS-Nummer: 65240-93-9
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: NQYOXQHFLWIPMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- is a chemical compound with the molecular formula C13H10N2OS. It belongs to the phenothiazine family, which is known for its diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes a phenothiazine core and a carboxamide group substituted with two hydroxyethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- typically involves the reaction of phenothiazine with chloroformic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamide group. The hydroxyethyl groups are introduced through subsequent reactions with ethylene oxide or ethylene glycol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed under mild to moderate conditions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Derivatives with different functional groups replacing the hydroxyethyl groups

Wissenschaftliche Forschungsanwendungen

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives, which are important in the development of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical and physical properties.

Wirkmechanismus

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

  • 10H-Phenothiazine-10-carboxamide
  • N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
  • N,N-bis(2-hydroxyethyl)-2-methoxyphenothiazine-10-carboxamide

Comparison: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- is unique due to the presence of two hydroxyethyl groups, which enhance its solubility and reactivity compared to other phenothiazine derivatives. This structural feature allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields.

Eigenschaften

CAS-Nummer

65240-93-9

Molekularformel

C17H18N2O3S

Molekulargewicht

330.4 g/mol

IUPAC-Name

N,N-bis(2-hydroxyethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H18N2O3S/c20-11-9-18(10-12-21)17(22)19-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)19/h1-8,20-21H,9-12H2

InChI-Schlüssel

NQYOXQHFLWIPMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.